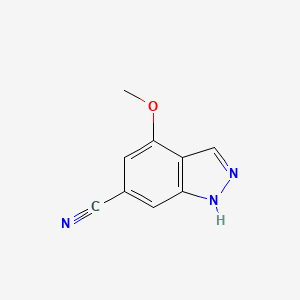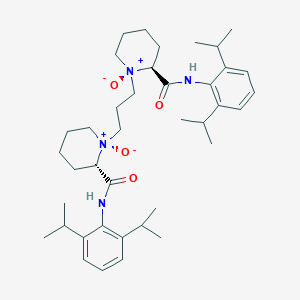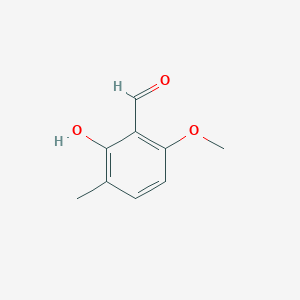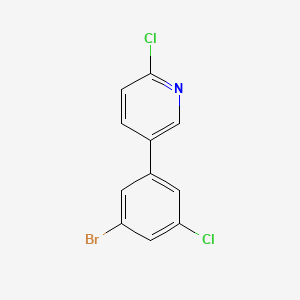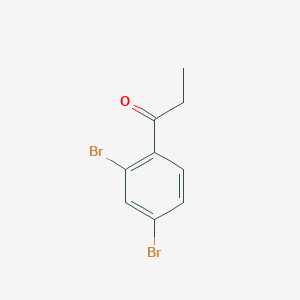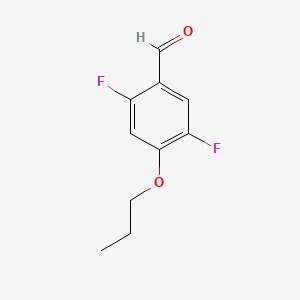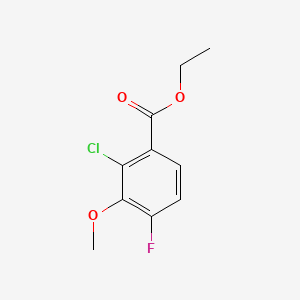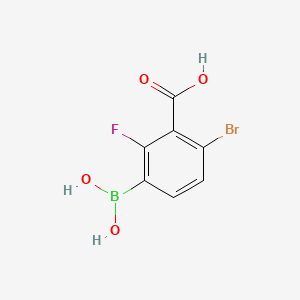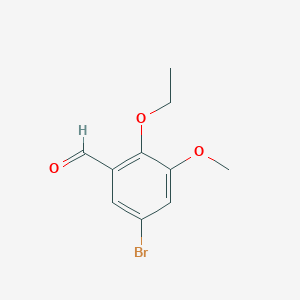
(E)-N'-(5-bromopyrazin-2-yl)-N,N-dimethylformamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- is a chemical compound with a unique structure that includes a bromine atom attached to a pyrazine ring
Vorbereitungsmethoden
The synthesis of METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- typically involves the reaction of 5-bromo-2-pyrazinecarboxylic acid with N,N-dimethylmethanimidamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The bromine atom in the pyrazine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- involves its interaction with specific molecular targets. The bromine atom and the pyrazine ring play crucial roles in its binding to target molecules, which can lead to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- can be compared with other similar compounds such as:
- N-(5-Bromo-2-pyrazinyl)-1H-imidazole-4-sulfonamide
- 2-Bromo-N-(5-bromo-2-pyrazinyl)-5-methylbenzamide
- N-(5-Bromo-2-pyrazinyl)-1-cyclopropylmethanesulfonamide
These compounds share structural similarities but differ in their specific functional groups and potential applications. The uniqueness of METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- lies in its specific combination of the bromine atom and the pyrazine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H9BrN4 |
|---|---|
Molekulargewicht |
229.08 g/mol |
IUPAC-Name |
N'-(5-bromopyrazin-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C7H9BrN4/c1-12(2)5-11-7-4-9-6(8)3-10-7/h3-5H,1-2H3 |
InChI-Schlüssel |
MBJNROXDWYAXPL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC1=CN=C(C=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


